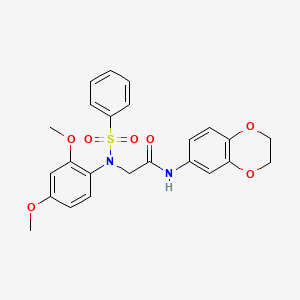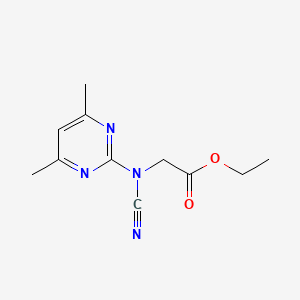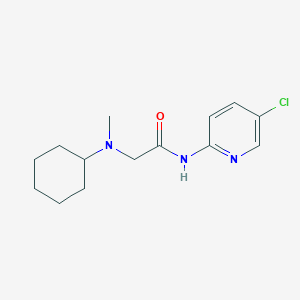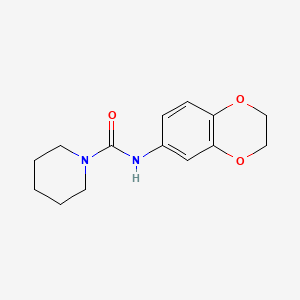
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one
Übersicht
Beschreibung
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one, also known as Hesperetin, is a flavanone found in citrus fruits and is known for its numerous biological activities. It has been found to possess anti-inflammatory, antioxidant, anticancer, antiviral, and neuroprotective properties. Hesperetin is a bioactive compound that has been widely studied in the field of pharmacology and medicinal chemistry due to its potential therapeutic effects.
Wirkmechanismus
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one exerts its biological effects through various mechanisms. One of the primary mechanisms is its ability to modulate signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms. Furthermore, this compound has been found to inhibit the activity of enzymes involved in carcinogenesis, such as matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, which can cause damage to cells and tissues. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative damage and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Additionally, this compound has been extensively studied and has a well-established safety profile. However, one of the limitations of using this compound in lab experiments is its low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one. One area of research is the development of novel formulations that can improve the bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound. Furthermore, studies are needed to investigate the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a bioactive compound that has been extensively studied for its potential therapeutic effects. It possesses anti-inflammatory, antioxidant, anticancer, antiviral, and neuroprotective properties. This compound exerts its biological effects through various mechanisms, including the modulation of signaling pathways and the inhibition of enzymes involved in carcinogenesis. While this compound has several advantages for lab experiments, its low bioavailability is a limitation. Further research is needed to investigate the potential use of this compound in the treatment of various diseases and to develop novel formulations that can improve its bioavailability.
Wissenschaftliche Forschungsanwendungen
3-benzyl-7-butoxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic effects in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been found to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells and tissues. Additionally, this compound has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
3-benzyl-7-butoxy-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-4-5-13-24-20-12-11-18-15(2)19(14-17-9-7-6-8-10-17)22(23)25-21(18)16(20)3/h6-12H,4-5,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWVUMXYDMCDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4741612.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4741639.png)

![methyl 5-amino-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B4741648.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4741656.png)
![N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B4741664.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4741684.png)
![1-butyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741689.png)

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741713.png)